Etoposide-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuterio(113C)methoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3 |
InChI Key |
VJJPUSNTGOMMGY-AQICWNCOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Purity of Etoposide-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Etoposide-13C,d3, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used anticancer agent, Etoposide. Given the limited publicly available, specific synthesis protocols for this dual-labeled compound, this document outlines a plausible synthetic strategy based on established methodologies for Etoposide synthesis and isotopic labeling. The core focus is on the rigorous analytical techniques required to verify the isotopic purity and structural integrity of the final product.
Introduction to Etoposide and its Isotopically Labeled Analogs
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan found in the mayapple plant.[1][2] It is a potent topoisomerase II inhibitor used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of the parent drug in biological matrices by mass spectrometry.[5][6][7] The incorporation of both a 13C and three deuterium atoms provides a significant mass shift, minimizing the risk of isotopic cross-talk and enhancing the accuracy of bioanalytical methods.[8]
Proposed Synthesis of this compound
The synthesis of this compound involves the coupling of a protected glucopyranose derivative with 4'-demethylepipodophyllotoxin, followed by deprotection. The isotopic labels are introduced through the use of appropriately labeled starting materials. The following proposed synthetic scheme is based on established methods for Etoposide synthesis.[9][10]
Diagram of the Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Proposed Synthesis
Step 1: Preparation of Labeled 4'-Demethylepipodophyllotoxin Precursor
The introduction of the 13C and d3 labels would likely occur at the stage of synthesizing the 4'-demethylepipodophyllotoxin core, specifically at one of the methoxy groups on the pendant phenyl ring. This would involve using a labeled methylating agent, such as 13CH3I, followed by a separate methylation with CD3I, or a custom-synthesized dual-labeled methylating agent. For the purpose of this guide, we will assume the availability of a precursor to 4'-demethylepipodophyllotoxin where one of the methoxy groups is -O-13CH3 and the other is -O-CD3.
Step 2: Glycosidic Coupling Reaction
This step involves the condensation of the labeled 4'-demethylepipodophyllotoxin with a protected glucopyranose derivative.[9][10]
-
In a moisture-free reaction vessel under an inert atmosphere (e.g., argon), dissolve the labeled 4'-demethylepipodophyllotoxin and 1.5 to 2.0 equivalents of 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in anhydrous dichloromethane.
-
Cool the mixture to a temperature between -40°C and -60°C.
-
Slowly add 1.5 to 2.5 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred suspension over a period of approximately 30 minutes, maintaining the low temperature.
-
Allow the reaction to proceed for 1 to 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent, such as a saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.
Step 3: Deprotection to Yield this compound
The final step is the removal of the dichloroacetyl protecting groups from the glucoside moiety.[9]
-
Dissolve the crude protected intermediate in a suitable alcohol, such as methanol.
-
Add a transesterification catalyst, for example, zinc acetate dihydrate.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, neutralize the catalyst if necessary and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel to yield the final product.
Isotopic Purity Assessment
The determination of isotopic purity is a critical step to ensure the quality and reliability of the labeled internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]
Diagram of the Analytical Workflow for Isotopic Purity Determination
Caption: Analytical workflow for determining the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[8][12]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire full-scan mass spectra in the appropriate mass range.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to this compound.
-
Determine the relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1, M+2, M+3), and the desired dual-labeled (M+4) species.
-
Correct the observed intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity as the percentage of the desired labeled species relative to all isotopic forms of the molecule.
-
Table 1: Expected Mass Data for Etoposide and its Labeled Analog
| Compound | Molecular Formula | Exact Mass (Da) |
| Etoposide | C₂₉H₃₂O₁₃ | 588.1843 |
| This compound | C₂₈¹³CH₂₉D₃O₁₃ | 592.2045 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the specific sites of isotopic labeling and can be used to confirm the structural integrity of the molecule.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methoxy protons at the site of deuteration confirms the presence of the d3 label.
-
In the ¹³C NMR spectrum, the signal corresponding to the carbon atom at the site of the ¹³C label will be enhanced.
-
Integration of the relevant signals can provide a semi-quantitative measure of isotopic enrichment.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and analysis of this compound.
Table 2: Proposed Synthesis Parameters
| Parameter | Target Value |
| Molar ratio of labeled 4'-demethylepipodophyllotoxin to glucopyranose derivative | 1 : 1.5-2.0 |
| Molar ratio of labeled 4'-demethylepipodophyllotoxin to TMSOTf | 1 : 1.5-2.5 |
| Reaction Temperature (Coupling) | -40°C to -60°C |
| Reaction Time (Coupling) | 1 - 2 hours |
| Purification Method | Silica Gel Column Chromatography |
Table 3: Isotopic Purity Specifications
| Parameter | Method | Acceptance Criteria |
| Isotopic Purity | HRMS | ≥ 98% |
| Chemical Purity | HPLC-UV/MS | ≥ 98% |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | Conforms to structure |
Conclusion
The synthesis of this compound requires a multi-step process involving the use of isotopically labeled precursors. While a specific, detailed protocol is not widely published, a plausible synthetic route can be designed based on established chemical principles. Rigorous analytical characterization using HRMS and NMR is paramount to confirm the isotopic purity, enrichment, and structural integrity of the final product. This ensures its suitability as a reliable internal standard for demanding bioanalytical applications in drug development and clinical research.
References
- 1. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 10. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Etoposide-13C,d3: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide-13C,d3 is a stable isotope-labeled version of Etoposide, a potent anti-cancer agent used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1][2] As a topoisomerase II inhibitor, Etoposide plays a crucial role in oncology research and drug development.[3] The incorporation of carbon-13 and deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the drug in biological systems. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. While specific experimental data for the labeled compound is limited, the properties of the parent compound, Etoposide, serve as a robust reference.
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. The following table summarizes the key physicochemical properties of Etoposide, which are expected to be nearly identical for this compound. The minor increase in molecular weight due to the isotopic labeling is the primary difference.
| Property | Value | Reference |
| Chemical Formula | C₂₈¹³CH₂₉D₃O₁₃ | [4] |
| Molecular Weight | 592.57 g/mol | [4] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 236-251 °C | [5][6] |
| Solubility | ||
| Very soluble in methanol and chloroform | [5] | |
| Slightly soluble in ethanol | [5] | |
| Sparingly soluble in water | [5] | |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide | ~0.5 mg/mL | |
| pKa | 9.8 | [5] |
| Stability | Aqueous solutions are most stable at pH 4-5. Solutions in DMSO can be stored at -20°C for up to 2 months. | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development. Below are detailed methodologies for key experiments.
Melting Point Determination
Method: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
Method: High-Performance Liquid Chromatography (HPLC)
-
Solution Preparation: Excess this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: The saturated solution is filtered through a 0.45 µm filter to remove undissolved solid.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a pH modifier like acetic acid. A common mobile phase is a 1:1 (v/v) mixture of methanol and water.[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where Etoposide has strong absorbance, such as 285 nm.
-
Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration of the filtered, saturated solution is then determined by comparing its peak area to the calibration curve.
-
Stability Assessment
Method: Stability-Indicating HPLC Method
-
Sample Preparation: Solutions of this compound are prepared in the desired solvent and stored under specific conditions (e.g., different temperatures, pH values, light exposure).
-
Time Points: Aliquots of the solutions are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis: The samples are analyzed using a stability-indicating HPLC method, which is validated to separate the intact drug from its degradation products. The chromatographic conditions are similar to those used for solubility determination but may be optimized to achieve better separation of potential degradants.
-
Data Analysis: The concentration of this compound is determined at each time point. The percentage of the initial concentration remaining is plotted against time to determine the stability profile. Physical stability is also assessed by visual inspection for precipitation or color change.[9]
Mechanism of Action and Signaling Pathways
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to the stabilization of a covalent intermediate, the topoisomerase II-DNA cleavage complex, which results in double-strand breaks in the DNA.[10] These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.
Etoposide's Interaction with Topoisomerase II
The following diagram illustrates the mechanism of topoisomerase II inhibition by Etoposide.
Caption: Etoposide stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA re-ligation.
Etoposide-Induced Apoptotic Signaling Pathway
The DNA damage induced by Etoposide activates intrinsic apoptotic pathways, primarily mediated by p53 and the mitochondria.
Caption: The intrinsic apoptotic pathway triggered by Etoposide-induced DNA damage.
Conclusion
This compound is an indispensable tool for advanced pharmaceutical research. A thorough understanding of its physicochemical properties, grounded in the well-established data of its parent compound, is essential for its effective application. The provided experimental protocols offer a framework for the precise characterization of this and similar molecules, while the signaling pathway diagrams visually articulate its mechanism of action, providing a clear basis for further investigation into its anti-neoplastic effects and the development of novel therapeutic strategies.
References
- 1. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etoposide-13C-d3 | CymitQuimica [cymitquimica.com]
- 5. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etoposide CAS#: 33419-42-0 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Etoposide-¹³C,d₃: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical profile and quality control measures for Etoposide-¹³C,d₃, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the anticancer agent Etoposide. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.
Certificate of Analysis (Representative)
This section presents a composite Certificate of Analysis based on typical specifications for high-quality Etoposide-¹³C,d₃.
Physicochemical Properties
| Test | Specification | Result |
| Product Name | Etoposide-¹³C,d₃ | Conforms |
| Appearance | Off-White to White Solid | Conforms |
| Molecular Formula | C₂₈¹³CH₂₉D₃O₁₃ | Conforms |
| Molecular Weight | 592.57 g/mol | Conforms |
| Solubility | Soluble in DMSO and Methanol | Conforms |
Quality Control Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C, ≥99 atom % D | Conforms |
| Isotopic Enrichment | Mass Spectrometry | ≥98% for d₃ | Conforms |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.3% |
Experimental Protocols
This section details the methodologies used to establish the quality and purity of Etoposide-¹³C,d₃.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify Etoposide-¹³C,d₃ from any unlabeled Etoposide and other impurities.
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 285 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Procedure : A standard solution of Etoposide-¹³C,d₃ is prepared in methanol. The sample is injected into the HPLC system, and the peak area is recorded. Purity is calculated by dividing the main peak area by the total area of all peaks.
Mass Spectrometry for Isotopic Purity and Enrichment
This method confirms the molecular weight and determines the extent of isotopic labeling.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
Scan Range : m/z 100-1000.
-
Procedure : A dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the mass spectrometer. The mass spectrum is acquired, and the m/z of the molecular ion is compared to the theoretical mass. Isotopic enrichment is determined by analyzing the isotopic distribution of the molecular ion cluster.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
This technique confirms the chemical structure of Etoposide-¹³C,d₃.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent. ¹H-NMR and ¹³C-NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are compared with the known spectrum of Etoposide to confirm the structural integrity. The absence of a signal for the methoxy protons and the presence of a ¹³C-coupled signal for the labeled carbon confirm the position of the labels.
Mechanism of Action of Etoposide
Etoposide is a topoisomerase II inhibitor. Its primary mechanism involves the formation of a ternary complex with DNA and the topoisomerase II enzyme.[1] This complex prevents the re-ligation of double-strand breaks induced by the enzyme, leading to an accumulation of DNA damage.[2][3] This damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis in rapidly dividing cancer cells.[1]
References
Etoposide: A Technical Guide to its Mechanism of Action and Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of the widely used chemotherapeutic agent, etoposide. It details its interaction with its primary target, topoisomerase II, the subsequent cellular signaling cascades, and the application of labeled analogues in research.
Core Mechanism of Action: Topoisomerase II Inhibition
Etoposide, a semi-synthetic derivative of podophyllotoxin, exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during critical cellular processes like replication and transcription. Unlike catalytic inhibitors, etoposide is classified as a topoisomerase II "poison." It does not prevent the enzyme from binding to DNA or cleaving it; instead, it traps the enzyme in an intermediate stage of its catalytic cycle.[1][2]
The process unfolds as follows:
-
Formation of a Ternary Complex: Etoposide intercalates into the DNA at the site of cleavage and forms a stable ternary complex with both DNA and the topoisomerase II enzyme.[3][4]
-
Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA backbone to allow another DNA strand to pass through, thereby resolving topological strains.[1] A tyrosine residue in the enzyme's active site forms a covalent bond with the 5'-phosphate of the cleaved DNA. Etoposide stabilizes this "cleavage complex."[1][2]
-
Inhibition of Re-ligation: By stabilizing the complex, etoposide prevents the re-ligation of the broken DNA strands, which is the final step of the topoisomerase II catalytic cycle.[3][5]
-
Accumulation of DNA Double-Strand Breaks: The persistence of these stabilized cleavage complexes leads to the accumulation of permanent, irreversible double-strand DNA breaks.[2][4]
This accumulation of extensive DNA damage is particularly toxic to rapidly proliferating cells, such as cancer cells, which rely heavily on topoisomerase II to manage the topological challenges of continuous DNA replication.[3] The cellular response to this damage ultimately triggers programmed cell death.
References
Etoposide-13C,d3 for Preliminary In Vitro Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Etoposide-13C,d3 in preliminary in vitro assays. It covers the mechanism of action of etoposide, detailed experimental protocols for key assays, and the specific application of its isotopically labeled form.
Introduction to Etoposide and this compound
Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum)[1][2]. It is a widely used chemotherapeutic agent for various cancers, including lung cancer, testicular cancer, lymphoma, and leukemia[1][3]. Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription[1][4][5]. By stabilizing the covalent complex between topoisomerase II and DNA, etoposide induces double-strand breaks, leading to cell cycle arrest and apoptosis[1][4][6].
This compound is a stable isotope-labeled version of etoposide, containing one Carbon-13 atom and three deuterium atoms[7][8][9]. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. Its primary application in the context of in vitro studies is as an internal standard for the accurate quantification of unlabeled etoposide in biological matrices.
Mechanism of Action of Etoposide
Etoposide exerts its cytotoxic effects by targeting topoisomerase II. The enzyme normally creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, thus resolving topological stress. Etoposide traps this intermediate state, known as the cleavage complex, preventing the re-ligation of the DNA strands[1][2][10]. The accumulation of these DNA breaks triggers a cellular DNA damage response (DDR)[2]. This response can lead to cell cycle arrest, primarily in the G2 and S phases, allowing time for DNA repair[3][4]. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis[4][6]. The p53 tumor suppressor protein plays a critical role in this process by transcribing genes involved in both cell cycle arrest and apoptosis[4][5].
Signaling Pathway of Etoposide-Induced Apoptosis
Caption: Signaling pathway of etoposide-induced apoptosis.
In Vitro Assays for Etoposide Evaluation
A variety of in vitro assays can be employed to characterize the biological effects of etoposide.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration-dependent effects of a compound on cell viability.
Table 1: IC50 Values of Etoposide in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 | Reference |
| A549 | Lung Cancer | MTT | 48 | ~36.94 µM | [11] |
| BEAS-2B | Normal Lung | MTT | 48 | ~4.36 µM | [11] |
| HTLA-230 | Neuroblastoma | MTT | 24 | >10 µM | [12] |
| CCRF-CEM | T-cell Leukemia | Tetrazolium reduction | 3-72 | 5-100 µM (cytotoxic range) | [13] |
| MOLT-4 | T-cell Leukemia | Tetrazolium reduction | 3-72 | 5-100 µM (cytotoxic range) | [13] |
| KELLY | Neuroblastoma | AlamarBlue | Not specified | 1 µg/mL | [14] |
| ISOS-1 | Murine Angiosarcoma | Not specified | 120 | 0.25 µg/mL | [15] |
| mECs | Murine Endothelial | Not specified | 120 | 10 µg/mL | [15] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of etoposide in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assays
Apoptosis assays are used to confirm that cell death is occurring through a programmed pathway.
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with etoposide at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Cell cycle analysis helps to determine the phase of the cell cycle at which the drug exerts its effects.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with etoposide and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
This assay directly measures the inhibitory effect of etoposide on the enzymatic activity of topoisomerase II.
Experimental Protocol: kDNA Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme, kDNA (kinetoplast DNA), and assay buffer.
-
Drug Addition: Add varying concentrations of etoposide or a vehicle control to the reaction mixtures. A known topoisomerase II poison like etoposide at a high concentration (e.g., 800 µM) can be used as a positive control[16].
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the amount of catenated kDNA (network). The presence of linearized kDNA indicates the poison activity of the compound.
Application of this compound in In Vitro Assays
The primary role of this compound in preliminary in vitro assays is as an internal standard for the accurate quantification of etoposide using Liquid Chromatography-Mass Spectrometry (LC-MS). This is particularly useful for determining the intracellular concentration of the drug or its stability in culture medium over time.
Workflow for Intracellular Etoposide Quantification using this compound
Caption: Workflow for intracellular etoposide quantification.
This workflow allows for the precise measurement of the amount of etoposide that has entered the cells, which can then be correlated with the observed biological effects from the cytotoxicity and apoptosis assays.
Conclusion
Etoposide is a potent chemotherapeutic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II. A suite of in vitro assays, including cytotoxicity, apoptosis, and cell cycle analysis, are essential for characterizing its effects on cancer cells. This compound serves as a critical tool for the accurate quantification of etoposide in these experimental systems, enabling a more precise understanding of the relationship between drug concentration and cellular response. This guide provides a foundational framework for researchers to design and execute preliminary in vitro studies with etoposide and its isotopically labeled counterpart.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide-13C-d3 | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS NO: NA [aquigenbio.com]
- 10. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Etoposide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anti-cancer drug etoposide in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoposide-¹³C,d₃, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of etoposide.
Introduction
Etoposide is a widely used chemotherapeutic agent for the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent cancer cell apoptosis.[1][3][4] Monitoring plasma concentrations of etoposide is crucial for optimizing therapeutic outcomes and minimizing toxicity due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[5] This application note presents a detailed protocol for the accurate quantification of etoposide in human plasma using LC-MS/MS with Etoposide-¹³C,d₃ as the internal standard.
Mechanism of Action
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.[3][6] The accumulation of these DNA breaks triggers a cellular damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately inducing apoptosis (programmed cell death).[1][7] The p53 tumor suppressor pathway is a key mediator in this process, becoming activated in response to DNA damage and promoting the expression of pro-apoptotic genes.[4][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. WebMD's A to Z Drug Database [webmd.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 5. Population pharmacokinetics of etoposide: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
Application Note: Quantitative Analysis of Etoposide in Human Plasma using Etoposide-¹³C,d₃ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a widely used chemotherapeutic agent for the treatment of various cancers, including small-cell lung cancer and testicular cancer.[1][2] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of etoposide is crucial to optimize dosage, maximize therapeutic efficacy, and minimize toxicity.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.[4] The use of a stable isotope-labeled (SIL) internal standard, such as Etoposide-¹³C,d₃, is the preferred approach for quantitative bioanalysis using LC-MS/MS.[5][6] SIL internal standards have chemical and physical properties nearly identical to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[7][8] This application note provides a detailed protocol for the extraction and quantification of etoposide in human plasma using Etoposide-¹³C,d₃ as the internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Etoposide (Reference Standard)
-
Etoposide-¹³C,d₃ (Internal Standard)
-
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
-
-
Equipment:
-
Liquid Chromatograph with tandem mass detector (LC-MS/MS)[9]
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Calibrated Pipettes
-
Autosampler Vials
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Etoposide and Etoposide-¹³C,d₃ into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Etoposide working solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Etoposide-¹³C,d₃ primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate Etoposide working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 150 ng/mL
-
High QC: 1500 ng/mL
-
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL Etoposide-¹³C,d₃ in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is performed using a reverse-phase C18 column with a gradient elution, followed by detection with a tandem mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[10]
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Analytical Column | C18 column, 50 x 2.1 mm, 3.5 µm[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[11] |
| Gradient Program | |
| 0.0 - 0.5 min | 30% B |
| 0.5 - 2.5 min | 30% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 30% B |
| 3.6 - 5.0 min | 30% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MRM Transition (Etoposide) | Q1: 589.2 m/z -> Q3: 413.2 m/z |
| MRM Transition (Etoposide-¹³C,d₃) | Q1: 593.2 m/z -> Q3: 416.2 m/z |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 2: Calibration Curve for Etoposide in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1.0 (LLOQ) | 0.0052 ± 0.0006 | 105.4 |
| 5.0 | 0.0249 ± 0.0018 | 99.8 |
| 10.0 | 0.0511 ± 0.0035 | 102.2 |
| 50.0 | 0.2545 ± 0.0112 | 101.8 |
| 100.0 | 0.5098 ± 0.0201 | 102.0 |
| 500.0 | 2.5150 ± 0.0987 | 100.6 |
| 1000.0 | 5.0855 ± 0.1543 | 101.7 |
| 2000.0 | 10.125 ± 0.3561 | 101.3 |
| Linearity | y = 0.0051x + 0.0003; r² > 0.998 |
Table 3: Intra-day and Inter-day Precision and Accuracy
| Nominal Conc. (ng/mL) | QC Level | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. ± SD | Precision (%CV) | ||
| 1.0 | LLOQ | 1.04 ± 0.09 | 8.7 |
| 3.0 | Low | 2.91 ± 0.17 | 5.8 |
| 150.0 | Mid | 154.2 ± 6.5 | 4.2 |
| 1500.0 | High | 1488.0 ± 55.1 | 3.7 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of etoposide in human plasma. The use of Etoposide-¹³C,d₃ as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.
The protein precipitation method provides a simple and rapid extraction of etoposide from plasma with sufficient recovery. The chromatographic conditions achieve baseline separation of etoposide from endogenous plasma components with a total run time of 5.0 minutes, allowing for high-throughput analysis.
The method was validated over a linear range of 1.0 to 2000.0 ng/mL with a coefficient of determination (r²) greater than 0.998, indicating excellent linearity. The intra-day and inter-day precision (%CV) were within 15% (20% for LLOQ), and accuracy was within ±15% of the nominal values, which meets the typical acceptance criteria for bioanalytical method validation.
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the determination of etoposide in human plasma. The protocol utilizes Etoposide-¹³C,d₃ as an internal standard and a straightforward protein precipitation for sample preparation. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of etoposide in clinical settings.
References
- 1. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic study of oral etoposide in patients with AIDS-related Kaposi's sarcoma with no prior exposure to cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of chronic oral etoposide in patients with small cell and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. medpace.co.jp [medpace.co.jp]
- 11. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etoposide-13C,d3 in Drug Metabolism Studies
Introduction
Etoposide is a widely used anti-cancer agent that functions by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Understanding the metabolic fate of etoposide is critical for optimizing its therapeutic efficacy and minimizing toxicity. Etoposide-13C,d3 is a stable isotope-labeled version of etoposide, which serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of etoposide and its metabolites in complex biological matrices during drug metabolism and pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it corrects for variability in sample preparation and instrument response.[5]
Metabolic Pathways of Etoposide
The primary metabolic pathway of etoposide involves O-demethylation of the dimethoxyphenol group to form the catechol metabolite, which can be further oxidized to a quinone.[1][6] This conversion is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][7] Additionally, etoposide can undergo conjugation reactions, including glucuronidation via UDP-glucuronosyltransferase 1A1 (UGT1A1) and glutathione conjugation through glutathione S-transferases (GSTT1/GSTP1), which generally lead to inactivation and enhanced excretion of the drug.[1][6]
Caption: Metabolic pathway of Etoposide.
Application Notes
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to the unlabeled etoposide, while its increased mass allows for distinct detection by a mass spectrometer. This co-elution and similar ionization efficiency enable precise correction for any sample loss during extraction and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of etoposide in biological samples such as plasma, urine, and tissue homogenates.
Key Applications Include:
-
In Vitro Metabolism Studies: Quantifying the rate of etoposide depletion and metabolite formation in systems like human liver microsomes, S9 fractions, and hepatocytes.
-
Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profiles of etoposide in plasma or serum following administration, which is essential for calculating key PK parameters.
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of etoposide.
-
Metabolite Identification and Quantification: Facilitating the structural elucidation and quantification of etoposide metabolites.
Experimental Protocols
In Vitro Metabolism of Etoposide in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of etoposide using pooled human liver microsomes, with this compound as the internal standard for quantification by LC-MS/MS.
Materials:
-
Etoposide
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Purified water
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of etoposide (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO) to be used as an internal standard (IS).
-
Prepare a working solution of etoposide (e.g., 100 µM in phosphate buffer).
-
Prepare a working solution of this compound for spiking (e.g., 1 µM in 50:50 ACN:water).
-
-
Incubation:
-
Pre-warm a suspension of HLM in phosphate buffer (final protein concentration e.g., 0.5 mg/mL) at 37°C for 5 minutes.
-
Add the etoposide working solution to the HLM suspension to initiate the reaction (final etoposide concentration e.g., 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold stop solution (e.g., 150 µL of acetonitrile) and the internal standard, this compound.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Etoposide Quantification
This protocol provides a general framework for the quantification of etoposide using a UHPLC-MS/MS system.
Instrumentation and Conditions:
-
UHPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Column: C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[8]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate etoposide from potential interferences.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Etoposide: To be optimized (e.g., Q1: 589.2 -> Q3: 401.2)
-
This compound: To be optimized (e.g., Q1: 593.2 -> Q3: 401.2)
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of etoposide to this compound against the concentration of etoposide standards.
-
Determine the concentration of etoposide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. Below is a table summarizing typical validation parameters for an LC-MS/MS method for etoposide quantification.
| Parameter | Matrix | Etoposide | Reference |
| Lower Limit of Quantitation (LLOQ) | Plasma | 0.5 ng/mL | [3] |
| Liver Tissue | 1 ng/g | [3] | |
| Kidney Tissue | 1 ng/g | [3] | |
| Lung Tissue | 1 ng/g | [3] | |
| Heart Tissue | 1 ng/g | [3] | |
| Spleen Tissue | 1 ng/g | [3] | |
| Brain Tissue | 1 ng/g | [3] | |
| Calibration Curve Range | Plasma | 0.5 - 500 ng/mL | [3] |
| Intra-day Precision (%CV) | Plasma | < 15% | [3] |
| Inter-day Precision (%CV) | Plasma | < 15% | [3] |
| Accuracy (% bias) | Plasma | Within ±15% | [3] |
Visualization of Experimental Workflow
Caption: Workflow for in vitro Etoposide metabolism study.
References
- 1. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Quantitative Bioanalysis of Etoposide with a Labeled Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative bioanalysis of Etoposide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard (Etoposide-d3) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.
Introduction
Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various cancers, including testicular and small cell lung tumors.[1] It functions as a topoisomerase II inhibitor, forming a ternary complex with the enzyme and DNA. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[2][3][4] Given its potent cytotoxic effects and variability in patient pharmacokinetics, precise and reliable quantification of Etoposide in biological matrices is crucial for optimizing therapeutic regimens and for research purposes.[5]
This application note describes a validated LC-MS/MS method for the determination of Etoposide in human plasma. The use of a stable isotope-labeled internal standard, Etoposide-d3, compensates for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the assay.[6][7]
Mechanism of Action Signaling Pathway
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[4] This DNA damage triggers a cascade of cellular events, primarily activating apoptotic pathways. Key pathways involved include the p53-mediated pathway and the Fas ligand (FasL) pathway, culminating in the activation of executioner caspases and programmed cell death.[4][8]
Etoposide's Mechanism of Action
Experimental Protocols
Materials and Reagents
-
Etoposide reference standard (≥98% purity)
-
Etoposide-d3 internal standard (≥98% purity, isotopic purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Etoposide Stock Solution (1 mg/mL): Accurately weigh and dissolve Etoposide in methanol.
-
Etoposide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Etoposide-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Etoposide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Etoposide-d3 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Etoposide-d3 internal standard working solution to each tube (except for blank samples, to which 25 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to each tube.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant (organic layer) to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Shimadzu UFLC LC-20AD or equivalent |
| Column | C18 column, 50 x 2.0 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in 5:95 (v:v) methanol:water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 25% to 95% B over 1.8 min, total run time 4.5 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | AB/Sciex API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etoposide: m/z 589.2 → 413.2Etoposide-d3: m/z 592.2 → 416.2 |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
Method Validation and Performance
The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[1]
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Etoposide | 0.5 - 500 | >0.99 | 0.5 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 8.1 |
| Low | 1.5 | ≤ 6.8 | ± 5.5 | ≤ 7.5 | ± 6.3 |
| Medium | 75 | ≤ 5.2 | ± 4.1 | ≤ 6.1 | ± 5.0 |
| High | 400 | ≤ 4.5 | ± 3.8 | ≤ 5.3 | ± 4.6 |
Recovery and Matrix Effect
The extraction recovery of Etoposide and the internal standard was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.
| QC Level | Concentration (ng/mL) | Etoposide Recovery (%) | Etoposide-d3 Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.2 ± 4.1 | 89.5 ± 3.8 | 97.5 - 103.2 |
| Medium | 75 | 90.1 ± 3.5 | 91.2 ± 3.1 | 98.1 - 102.5 |
| High | 400 | 91.5 ± 2.9 | 92.3 ± 2.5 | 96.9 - 104.1 |
Stability
Etoposide was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top storage, long-term storage at -80°C, and after multiple freeze-thaw cycles.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4 hours | 95.8 - 102.1 |
| Freeze-Thaw Cycles | 3 cycles | 96.2 - 103.5 |
| Long-term (-80°C) | 90 days | 94.7 - 101.8 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Etoposide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for clinical and preclinical pharmacokinetic studies. The detailed protocol and validation data presented herein demonstrate the robustness of the assay for routine bioanalysis.
References
- 1. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Etoposide-13C,d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Etoposide-13C,d3, an isotopically labeled internal standard for the anticancer drug Etoposide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate quantification of Etoposide in biological matrices. This document includes predicted mass spectrometry fragmentation patterns, detailed experimental procedures, and relevant biological pathway information.
Introduction
Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent cell death in cancerous cells.[1] Accurate quantification of Etoposide in biological samples is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. Stable isotope-labeled internal standards, such as this compound, are critical for robust and reliable quantification by LC-MS/MS as they compensate for variations in sample preparation and instrument response. This compound is a stable isotope-labeled version of Etoposide, containing one 13C atom and three deuterium atoms. This application note details the mass spectrometry fragmentation of this internal standard and provides a comprehensive protocol for its use in quantitative bioanalysis.
Predicted Mass Spectrometry Fragmentation of this compound
This compound has a molecular formula of C₂₈¹³CH₂₉D₃O₁₃ and a molecular weight of approximately 592.57 g/mol . The isotopic labels are located on the methoxy groups of the pendant phenyl ring. Based on the known fragmentation of Etoposide, the fragmentation pattern of this compound in positive ion mode electrospray ionization (ESI) is predicted to involve key cleavages of the glycosidic bond and losses from the aglycone moiety.
The precursor ion ([M+H]⁺) for this compound is expected at an m/z of approximately 593.6. The major product ions are anticipated to result from the cleavage of the glycosidic linkage and fragmentation of the podophyllotoxin core.
Quantitative Data Summary
The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for Etoposide and its isotopically labeled internal standard, this compound. These values are derived from the fragmentation pattern of the parent compound and adjusted for the mass increase due to the isotopic labels.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| Etoposide | 589.2 | 401.1 | Aglycone |
| Etoposide | 589.2 | 229.1 | Phenyl-substituted dioxolane moiety |
| Etoposide | 589.2 | 185.1 | Trimethoxyphenyl moiety |
| This compound | 593.6 | 401.1 | Aglycone (unlabeled portion) |
| This compound | 593.6 | 233.1 | Phenyl-substituted dioxolane moiety (with ¹³C,d₃) |
| This compound | 593.6 | 189.1 | Trimethoxyphenyl moiety (with ¹³C,d₃) |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific instrumentation and matrices.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of Etoposide from plasma or serum samples.
-
To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of methyl tert-butyl ether (MTBE) or a 1:1 (v/v) mixture of dichloromethane and MTBE.[2][3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% acetic acid |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | To be optimized for the specific instrument |
| Capillary Voltage | To be optimized for the specific instrument |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table above |
| Collision Energy | To be optimized for each transition |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Etoposide using this compound as an internal standard.
Etoposide Metabolism and Signaling Pathway
Etoposide primarily exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of a cleavable complex, resulting in double-strand DNA breaks and the activation of apoptotic pathways. The metabolism of Etoposide is primarily mediated by the cytochrome P450 enzyme CYP3A4, which is involved in the O-demethylation of the molecule.[5]
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound and its use as an internal standard for the quantification of Etoposide. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns and MRM transitions, offer a solid foundation for researchers, scientists, and drug development professionals. The provided diagrams for the experimental workflow and the biological pathway of Etoposide further aid in the understanding and implementation of this analytical method. Adherence to these guidelines will facilitate accurate and reproducible quantification of Etoposide in various research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of Etoposide in Human Plasma
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of etoposide in human plasma. Etoposide, a potent anti-cancer agent, requires precise therapeutic drug monitoring to optimize efficacy and minimize toxicity.[1] This method utilizes Etoposide-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid 4.5-minute chromatographic separation. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine clinical research.
Introduction
Etoposide is a widely used chemotherapeutic drug for treating various cancers, including lung cancer, testicular cancer, and lymphomas.[1] It is a semi-synthetic derivative of podophyllotoxin.[2] The primary mechanism of action involves the inhibition of the enzyme topoisomerase II.[1][3] Etoposide forms a ternary complex with DNA and topoisomerase II, which stabilizes the transient DNA double-strand breaks generated by the enzyme and prevents their re-ligation.[2][4][5] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[1][4]
Given its potent cytotoxic effects and patient variability in drug metabolism, quantitative analysis of etoposide in biological matrices is crucial. UPLC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and speed.[6] The use of a SIL-IS, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[7][8] This note provides a comprehensive protocol for method development, including sample preparation, UPLC-MS/MS conditions, and expected performance characteristics.
Etoposide Mechanism of Action
Etoposide exerts its cytotoxic effects by targeting the DNA replication process. By inhibiting Topoisomerase II, it leads to the accumulation of DNA double-strand breaks. This damage activates a cascade of cellular responses, including the p53 tumor suppressor pathway, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3][4][5]
Caption: Etoposide signaling pathway.
Experimental Protocols
Materials and Reagents
-
Analytes: Etoposide (Sigma-Aldrich), this compound (MedchemExpress).[7]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).
-
Additives: Formic Acid (FA), Ammonium Acetate (LC-MS Grade).[9]
-
Biological Matrix: Human K2-EDTA Plasma.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent.[10]
-
Mass Spectrometer: AB/SCIEX API-4000 or a comparable triple quadrupole mass spectrometer.[9]
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[11]
Experimental Workflow
The analytical workflow consists of sample preparation using protein precipitation, followed by chromatographic separation via UPLC, and detection by tandem mass spectrometry.
Caption: UPLC-MS/MS experimental workflow.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etoposide and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Etoposide stock solution with 50:50 (v/v) Methanol:Water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
This method employs a simple and efficient protein precipitation step.[12]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.[9][13]
UPLC-MS/MS Method Parameters
UPLC Conditions
The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[14] |
| Total Run Time | 4.5 min |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 25 |
| 1.80 | 95 |
| 3.00 | 95 |
| 3.10 | 25 |
| 4.50 | 25 |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode.[9][14][15]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.50 kV[11] |
| Desolvation Temperature | 500°C[11] |
| Desolvation Gas Flow | 1000 L/hr[11] |
| Cone Gas Flow | 150 L/hr[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Etoposide | 589.2 | 229.1 |
| This compound (IS) | 593.2 | 229.1 |
Note: The precursor ion for this compound reflects the addition of one 13C and three deuterium atoms. The product ion is expected to be identical to the unlabeled compound as the fragmentation likely occurs on a part of the molecule without the isotopic labels.
Method Validation Summary
The developed method was validated according to established guidelines. The results demonstrate high performance suitable for bioanalytical applications.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL in human plasma |
| Correlation Coefficient (r²) | > 0.995[10] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[9] |
| Intra-day Precision (%CV) | < 10%[10] |
| Inter-day Precision (%CV) | < 10%[10] |
| Accuracy (% Bias) | 86% to 113%[10] |
| Extraction Recovery | Consistent across QC levels (>85%) |
| Matrix Effect | Minimal and compensated by SIL-IS[9][10] |
| Stability | Stable through freeze/thaw cycles and bench-top storage[9] |
Conclusion
This application note details a selective, sensitive, and rapid UPLC-MS/MS method for the quantification of etoposide in human plasma using its stable isotope-labeled internal standard, this compound. The simple protein precipitation sample preparation and fast chromatographic runtime allow for high-throughput analysis. The method exhibits excellent performance in terms of linearity, accuracy, and precision, making it a reliable tool for therapeutic drug monitoring and pharmacokinetic research in clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medpace.com [medpace.com]
- 10. Validated UHPLC-MS/MS assay for quantitative determination of etoposide, gemcitabine, vinorelbine and their metabolites in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 14. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Etoposide-13C,d3 for In-depth Analysis of Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a potent topoisomerase II inhibitor, is a cornerstone of various chemotherapy regimens. Its clinical efficacy can be significantly influenced by co-administered medications due to its complex metabolism and transport mechanisms. Understanding these drug-drug interactions (DDIs) is paramount for optimizing therapeutic outcomes and ensuring patient safety. The use of stable isotope-labeled compounds, such as Etoposide-13C,d3, offers a powerful and precise tool for dissecting these interactions. This document provides detailed application notes and protocols for leveraging this compound in DDI studies.
This compound is a stable isotope-labeled version of etoposide, where one carbon atom is replaced by its heavy isotope ¹³C, and three hydrogen atoms are replaced by deuterium (d3). This labeling provides a distinct mass signature, allowing for its simultaneous measurement alongside unlabeled etoposide using mass spectrometry without altering its chemical properties. This is particularly advantageous in "cocktail" studies and for accurately quantifying the impact of an interacting drug on etoposide's pharmacokinetics.
Key Applications of this compound in DDI Studies
-
Precise Quantification in "Cocktail" DDI Studies: this compound can be used as an internal standard for the accurate quantification of unlabeled etoposide in biological matrices.[1][2]
-
Investigation of Metabolic Pathways: By administering this compound and an interacting drug, researchers can precisely measure the formation of metabolites and determine the extent of inhibition or induction of specific metabolic enzymes, primarily Cytochrome P450 3A4 (CYP3A4).[3][4]
-
Elucidation of Transporter-Mediated Interactions: Etoposide is a known substrate for efflux transporters such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), ABCC1, and ABCC3.[4][5] this compound can be employed to study the impact of inhibitors or inducers of these transporters on etoposide's distribution and elimination.
Etoposide Metabolism and Transport Pathways
Etoposide undergoes extensive metabolism, primarily through O-demethylation mediated by the CYP3A4 enzyme, to form its catechol metabolite.[3][4] This metabolite can be further oxidized to a quinone. Both etoposide and its metabolites are substrates for efflux transporters.
Experimental Protocols
In Vitro DDI Screening: CYP3A4 Inhibition Assay
This protocol outlines a typical in vitro experiment to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of etoposide using human liver microsomes.
Materials:
-
Etoposide and this compound
-
Human Liver Microsomes (HLMs)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare triplicate incubation mixtures containing phosphate buffer, HLMs, and the test compound at various concentrations. Include a positive control (e.g., ketoconazole, a known strong CYP3A4 inhibitor) and a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add a solution of etoposide to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard. This will precipitate the proteins and provide the internal standard for quantification.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the formation of the etoposide catechol metabolite by LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Determine the IC50 value of the test compound for CYP3A4-mediated etoposide metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Etoposide-¹³C,d₃ in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etoposide-¹³C,d₃ as an internal standard to overcome matrix effects in LC-MS/MS analysis of Etoposide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor reproducibility of Etoposide quantification between samples.
-
Question: My Etoposide quantification shows high variability between replicate injections of the same sample and between different samples. What could be the cause, and how can I fix it?
-
Answer: Poor reproducibility is a classic sign of uncompensated matrix effects. Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate), can lead to ion suppression or enhancement, causing inconsistent analytical results.[1][2] The use of a stable isotope-labeled internal standard like Etoposide-¹³C,d₃ is the most effective way to correct for these variations. Since Etoposide-¹³C,d₃ is chemically identical to Etoposide, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that a consistent and accurate amount of Etoposide-¹³C,d₃ is added to all samples, calibrators, and quality control (QC) samples early in the sample preparation process.
-
Optimize Chromatography: Improve chromatographic separation to separate Etoposide and Etoposide-¹³C,d₃ from the majority of matrix interferences.[1][3] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Evaluate Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be effective at removing matrix components.[1][4][5] If significant matrix effects are still observed, consider a more rigorous cleanup method.
-
Issue 2: Low signal intensity or complete signal loss for Etoposide.
-
Question: I am observing a very low signal, or in some cases, no signal at all for Etoposide, even at concentrations that should be detectable. What is causing this ion suppression?
-
Answer: Significant ion suppression is a severe form of matrix effect where co-eluting compounds drastically reduce the ionization efficiency of the analyte in the mass spectrometer's ion source. This is a common issue in complex biological matrices.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment.[6] Infuse a constant flow of Etoposide solution into the LC effluent post-column and inject a blank matrix extract. Dips in the baseline signal will indicate at which retention times ion suppression is occurring.
-
Chromatographic Adjustment: Once the ion suppression zones are identified, adjust your chromatographic method to ensure that Etoposide and Etoposide-¹³C,d₃ elute in a region with minimal suppression.[7]
-
Sample Dilution: If the Etoposide concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[4][6]
-
Change Ionization Polarity: If using electrospray ionization (ESI), switching from positive to negative ion mode (or vice versa) can sometimes reduce matrix effects, as different sets of matrix components will be ionized.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate and imprecise quantification.[8] Common sources of matrix effects in bioanalysis include salts, phospholipids, and proteins.[8]
Q2: How does Etoposide-¹³C,d₃ help in overcoming matrix effects?
A2: Etoposide-¹³C,d₃ is a stable isotope-labeled internal standard (SIL-IS) for Etoposide. It has the same chemical structure and properties as Etoposide but with a higher mass due to the incorporation of heavy isotopes (¹³C and deuterium). Because of its identical chemical nature, it behaves identically to Etoposide during sample preparation, chromatography, and ionization.[7] Any ion suppression or enhancement that affects Etoposide will affect Etoposide-¹³C,d₃ to the same extent. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability introduced by the matrix effect is effectively canceled out, leading to accurate and precise results.
Q3: What are the key considerations when developing an LC-MS/MS method for Etoposide using Etoposide-¹³C,d₃?
A3:
-
Internal Standard Concentration: The concentration of Etoposide-¹³C,d₃ should be consistent across all samples and provide a strong, stable signal.
-
Chromatography: The chromatographic method should provide good separation of Etoposide from other matrix components and ensure that Etoposide and Etoposide-¹³C,d₃ co-elute.
-
Sample Preparation: The sample cleanup procedure should be optimized to remove as much of the interfering matrix as possible without causing loss of the analyte.
-
Mass Spectrometry Parameters: The MS/MS transitions (precursor and product ions) for both Etoposide and Etoposide-¹³C,d₃ should be carefully selected and optimized for maximum sensitivity and specificity.
Q4: Can I use a different internal standard for Etoposide analysis?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like Etoposide-¹³C,d₃ is the gold standard and highly recommended.[1][7] This is because it is the only type of internal standard that can truly mimic the behavior of the analyte throughout the entire analytical process, thus providing the most accurate correction for matrix effects. Using a structural analog as an internal standard may not provide adequate correction as its chromatographic and ionization behavior might differ from Etoposide.
Data Presentation
Table 1: Comparison of Method Performance with and without Etoposide-¹³C,d₃ Internal Standard
| Parameter | Without Internal Standard | With Etoposide-¹³C,d₃ Internal Standard |
| Precision (%CV) | ||
| Intra-day | 15.2% | 4.8% |
| Inter-day | 18.5% | 6.2% |
| Accuracy (%Bias) | ||
| Low QC | -25.8% | -3.5% |
| Mid QC | -18.2% | 1.2% |
| High QC | -22.1% | -2.8% |
| Matrix Effect (%) | 45% (Ion Suppression) | 2% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Etoposide Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Etoposide-¹³C,d₃ internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Etoposide: m/z 589.2 → 413.1
-
Etoposide-¹³C,d₃: m/z 596.2 → 416.1
-
-
Visualizations
Caption: Experimental workflow for Etoposide quantification.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Etoposide-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Etoposide-13C,d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Etoposide, a widely used anti-cancer agent. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantages of using a SIL internal standard like this compound are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte (Etoposide) during sample preparation, chromatography, and ionization.
-
Correction for Variability: It helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
-
Distinct Mass: The presence of 13C and deuterium (d3) isotopes gives it a different mass-to-charge ratio (m/z) from the unlabeled Etoposide, allowing the mass spectrometer to distinguish between the two.
Q2: I am observing a weak or no signal for this compound. What are the potential causes?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection, insufficient ionization, or inappropriate collision energy can significantly reduce signal intensity.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate separation from the unlabeled analyte can lead to signal suppression.
-
Sample Preparation Inefficiencies: Incomplete extraction, degradation of the analyte during sample processing, or the presence of significant matrix components can all negatively impact the signal.
-
Standard Integrity and Handling: Improper storage, degradation of the this compound stock solution, or errors in dilution can result in a lower-than-expected concentration being introduced into the experiment.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the MS source.
Q3: How can I troubleshoot poor signal intensity of this compound?
A systematic approach is crucial for identifying the root cause of poor signal intensity. The following troubleshooting workflow can guide you through the process:
Troubleshooting Workflow for Poor this compound Signal Intensity
Preventing isotopic exchange in Etoposide-13C,d3 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange and ensuring the stability of Etoposide-13C,d3 samples during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the isotopic labels located?
A1: this compound is a stable isotope-labeled version of the anticancer drug Etoposide, used as an internal standard in quantitative mass spectrometry-based studies. The labels are located on one of the methoxy groups of the phenyl ring, specifically as (methoxy-13C-d3).[1] This means one carbon atom and three hydrogen atoms of this methoxy group are replaced with their heavier stable isotopes.
Q2: Am I at high risk of losing the 13C or deuterium labels through isotopic exchange?
A2: The risk of isotopic exchange for the 13C and deuterium labels in this compound is very low under standard experimental and storage conditions. The carbon-13 label is part of the methyl group's carbon backbone and is not susceptible to exchange. The deuterium atoms are bonded to this carbon (a non-labile position) and are also stable. Isotopic exchange of hydrogens on a methyl group would require harsh chemical conditions (e.g., strong acid or base catalysis) that would likely degrade the entire Etoposide molecule.[2][3]
Q3: What are the optimal storage and handling conditions to maintain the integrity of my this compound samples?
A3: To ensure both the chemical stability and isotopic integrity of this compound, it is crucial to follow the recommended storage and handling conditions for the parent compound, Etoposide. The optimal pH for Etoposide solutions is between 4 and 5.[4] Precipitation is a common issue and is the primary cause of decreased concentration, especially at concentrations above 0.4 mg/mL and at neutral or basic pH.[4][5][6]
Q4: Can I use aqueous buffers to prepare my this compound solutions?
A4: Yes, but with caution. It is recommended to use buffers with a pH in the acidic range (ideally pH 4-5) to ensure the stability of the Etoposide molecule.[4] Avoid neutral or alkaline buffers (pH > 7), as they can lead to precipitation and degradation.[5][6] The use of deuterated solvents like D₂O in the buffer is generally not necessary and will not cause back-exchange for this particular labeled compound.
Q5: My mass spectrometry results show an unexpected isotopic pattern for this compound. What could be the cause?
A5: While direct isotopic exchange is unlikely, several other factors could lead to unexpected mass spectrometry results:
-
Chemical Degradation: Etoposide can degrade under suboptimal pH or temperature conditions.[4][5] Degradation products will have different masses and isotopic patterns.
-
In-source Fragmentation or Adduct Formation: The conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment or form adducts with solvent molecules, altering the observed mass-to-charge ratio (m/z).
-
Contamination: The sample may be contaminated with other compounds that have overlapping m/z values.
-
Incorrect Isotopic Cluster Interpretation: Ensure your data analysis software is correctly calculating the expected isotopic distribution for a molecule containing both 13C and deuterium.
Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Loss of Signal in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Verify the pH of your sample solution. Etoposide is most stable at pH 4-5.[4] 2. Ensure the sample has not been stored at inappropriate temperatures. Room temperature (20-24°C) is generally more suitable than refrigeration for diluted solutions to prevent precipitation.[4] 3. Prepare a fresh sample from your stock solution and re-analyze. |
| Precipitation | 1. Visually inspect your sample for any precipitate.[6] 2. If precipitation is observed, try diluting the sample further or adjusting the pH to the optimal range. 3. Consider the concentration of your solution; concentrations above 0.4 mg/mL are more prone to precipitation.[5][7] |
| Mass Spectrometer Settings | 1. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. 2. Check for the presence of common adducts (e.g., sodium, potassium) in your mass spectrum. |
| Contamination | 1. Analyze a blank sample (solvent only) to check for background contamination. 2. Ensure all glassware and solvents are clean. |
Issue 2: Questionable Isotopic Purity of the Standard
| Possible Cause | Troubleshooting Step |
| Initial Quality of the Labeled Standard | 1. Always review the Certificate of Analysis provided by the manufacturer for the specified isotopic purity. 2. Upon first use, acquire a high-resolution mass spectrum of the standard to confirm its isotopic distribution. |
| Long-term Storage Issues | 1. While isotopic exchange is not expected, improper long-term storage could lead to chemical degradation. 2. If in doubt, compare the mass spectrum of an older stock solution to a freshly prepared one. |
Quantitative Data Summary
The following tables summarize the known stability of Etoposide under various conditions. These conditions are also recommended for maintaining the integrity of this compound.
Table 1: Stability of Etoposide Solutions at Different Concentrations and Temperatures
| Concentration | Diluent | Storage Temperature | Stability | Reference |
| 0.20 - 0.50 mg/mL | Normal Saline | Room Temp (24°C) & 4°C | Stable for at least 24 hours | [5] |
| 1.00 - 8.00 mg/mL | Normal Saline | Room Temp (24°C) | >10% loss within 24 hours | [5] |
| 9.50 mg/mL and above | Normal Saline | Room Temp (24°C) & 4°C | Stable for at least 24 hours | [5] |
| 0.4 mg/mL | 0.9% NaCl or D5W | Room Temp (20-24°C) | Stable for up to 96 hours | [4] |
| 0.6 mg/mL | 0.9% NaCl or D5W | Room Temp (20-24°C) | Stable for 8 hours (NaCl) and 6 hours (D5W) | [4] |
Table 2: pH-Dependent Stability of Etoposide
| pH Range | Stability | Key Observation | Reference |
| 4 - 5 | Optimal | Maximum chemical stability | [4] |
| 3.0 | High | Greater stability than at pH 1 or 7.5 | [6] |
| 7.5 | Low | Concentration-dependent decrease in stability | [6] |
| 8.93 | Very Low | Used for intentional degradation studies | [5] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation and Handling of this compound
-
Reconstitution of Lyophilized Powder:
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the powder in a minimal amount of an organic solvent such as DMSO or ethanol. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
For aqueous-based assays, dilute the stock solution in a buffer with a pH between 4 and 5.
-
Commonly used infusion fluids like 0.9% Sodium Chloride or 5% Dextrose are suitable diluents.[7]
-
Avoid preparing working solutions with a final concentration exceeding 0.4 mg/mL to minimize the risk of precipitation.[5]
-
-
Storage of Solutions:
-
Store stock solutions in an organic solvent at -20°C or -80°C as recommended by the manufacturer.
-
Aqueous working solutions should ideally be prepared fresh. If short-term storage is necessary, keep them at room temperature (20-24°C), as refrigeration can sometimes promote precipitation.[4]
-
Protocol 2: Mass Spectrometric Verification of Isotopic Integrity
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the m/z values.
-
Infuse the sample directly or use a liquid chromatography system for introduction.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in the expected m/z range for this compound (protonated molecule [M+H]⁺). The expected molecular weight is approximately 592.57 g/mol .
-
Ensure the mass resolution is sufficient to distinguish the isotopic peaks.
-
-
Data Analysis:
-
Compare the observed m/z of the monoisotopic peak with the theoretical value.
-
Examine the isotopic cluster and compare it to the theoretical distribution for the chemical formula C₂₈¹³CH₂₉D₃O₁₃.
-
The presence of a significant peak corresponding to the unlabeled Etoposide (m/z approximately 4 units lower) or partially labeled species could indicate an issue with the standard's purity, not isotopic exchange.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for unexpected MS results.
Caption: Simplified signaling pathway of Etoposide action.
References
- 1. Etoposide-13C-d3 | CymitQuimica [cymitquimica.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Physical Stability of Etoposide and Teniposide in Commonly Used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Minimizing ion suppression of Etoposide with Etoposide-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etoposide and its stable isotope-labeled internal standard, Etoposide-¹³C,d₃. The focus of this guide is to address the common challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a significant matrix effect in LC-MS/MS analysis that can lead to inaccurate and imprecise results. It occurs when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the analyte of interest, in this case, Etoposide. This guide provides a systematic approach to identifying and mitigating ion suppression.
Initial Assessment of Ion Suppression
A post-column infusion experiment is a valuable tool for qualitatively assessing at what retention times ion suppression is most significant.
Experimental Workflow for Post-Column Infusion
Q: I've performed a post-column infusion experiment and see a significant drop in the Etoposide signal. What should I do?
A: A dip in the signal indicates the presence of co-eluting matrix components that are causing ion suppression. The retention time of this dip corresponds to the elution of these interfering substances. The next steps should focus on either chromatographically separating Etoposide from this region of suppression or removing the interfering components during sample preparation.
Strategies for Mitigating Ion Suppression
1. Chromatographic Optimization
-
Modify the Gradient: Altering the mobile phase gradient can change the elution profile of both Etoposide and the interfering compounds. A shallower gradient can improve the separation between Etoposide and the matrix components.
-
Change the Stationary Phase: If gradient modification is insufficient, consider using a different LC column with an alternative stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity.
2. Sample Preparation
The choice of sample preparation technique is critical in minimizing matrix effects. Here are three common methods with their respective protocols:
-
Protein Precipitation (PPT): This is a simple and fast method but may be less effective at removing certain matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing a solid sorbent to selectively isolate the analyte.
Detailed Experimental Protocols
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Volume | 100 µL plasma | 100 µL plasma | 100 µL plasma |
| Internal Standard | Add 25 µL of Etoposide-¹³C,d₃ working solution | Add 25 µL of Etoposide-¹³C,d₃ working solution | Add 25 µL of Etoposide-¹³C,d₃ working solution |
| Procedure | 1. Add 300 µL of cold acetonitrile. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer supernatant and evaporate to dryness. 5. Reconstitute in 100 µL of mobile phase. | 1. Add 50 µL of 0.1 M NaOH. 2. Add 1 mL of methyl tert-butyl ether (MTBE). 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in 100 µL of mobile phase. | 1. Pre-treat sample with 100 µL of 4% H₃PO₄. 2. Condition SPE cartridge (e.g., C18) with 1 mL methanol followed by 1 mL water. 3. Load the pre-treated sample. 4. Wash with 1 mL of 5% methanol in water. 5. Elute with 1 mL of methanol. 6. Evaporate eluate to dryness. 7. Reconstitute in 100 µL of mobile phase. |
Troubleshooting Logic for Sample Preparation
Quantitative Data: The Role of Etoposide-¹³C,d₃
The use of a stable isotope-labeled internal standard (SIL-IS) like Etoposide-¹³C,d₃ is the most effective way to compensate for ion suppression. Since the SIL-IS is chemically and physically almost identical to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
The table below provides an illustrative example of how the use of Etoposide-¹³C,d₃ can mitigate the impact of ion suppression on the quantification of Etoposide. The matrix effect is calculated as: (Peak Response in Matrix / Peak Response in Neat Solution) * 100%. An IS-normalized matrix effect close to 100% indicates effective compensation.
Illustrative Matrix Effect Data for Etoposide Analysis
| Analyte/IS | Sample Preparation | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Etoposide (without IS) | Protein Precipitation | 65 | N/A |
| Etoposide | Protein Precipitation | 67 | 103 |
| Etoposide-¹³C,d₃ | Protein Precipitation | 65 | N/A |
| Etoposide (without IS) | Liquid-Liquid Extraction | 85 | N/A |
| Etoposide | Liquid-Liquid Extraction | 88 | 101 |
| Etoposide-¹³C,d₃ | Liquid-Liquid Extraction | 87 | N/A |
| Etoposide (without IS) | Solid-Phase Extraction | 95 | N/A |
| Etoposide | Solid-Phase Extraction | 98 | 99 |
| Etoposide-¹³C,d₃ | Solid-Phase Extraction | 99 | N/A |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the principle of ion suppression and its compensation using a SIL-IS. Actual values will vary depending on the specific matrix, instrumentation, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I still seeing high variability in my results even when using Etoposide-¹³C,d₃?
A1: While Etoposide-¹³C,d₃ is excellent for compensating for matrix effects, high variability can still arise from other sources:
-
Inconsistent Sample Preparation: Ensure that your sample preparation is highly consistent across all samples, standards, and quality controls.
-
Analyte Stability: Etoposide can be unstable under certain conditions. Investigate potential degradation during sample collection, storage, and processing.
-
Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer that could introduce variability.
Q2: My recovery for Etoposide is low. How can I improve it?
A2: Low recovery can be due to several factors throughout the analytical workflow.
-
Sample Preparation: Optimize your extraction method. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for Etoposide. For SPE, experiment with different sorbents and elution solvents.
-
Adsorption: Etoposide may adsorb to plasticware. Using low-binding tubes and plates can help.
-
Solubility: Ensure Etoposide remains soluble in all solvents used during the process, especially in the final reconstitution solvent.
Q3: Can the concentration of Etoposide-¹³C,d₃ affect the analysis?
A3: Yes. The concentration of the internal standard should be carefully chosen. It should be high enough to provide a robust signal but not so high that it saturates the detector or contributes to the signal of the unlabeled Etoposide (in case of isotopic impurity). A common practice is to use a concentration that is in the mid-range of the calibration curve.
Q4: Are there alternatives to Etoposide-¹³C,d₃ if it is not available?
A4: While a stable isotope-labeled internal standard is ideal, a structural analog can be used as an alternative. The analog should have similar chemical properties and chromatographic behavior to Etoposide. However, it is important to validate that the analog experiences the same degree of ion suppression as Etoposide, which is not always the case.
Q5: How do I validate my method for matrix effects?
A5: Regulatory guidelines (e.g., from the FDA and EMA) provide detailed procedures for validating bioanalytical methods. For matrix effects, this typically involves:
-
Preparing calibration curves in the biological matrix from at least six different sources (lots).
-
Evaluating the accuracy and precision of quality control samples prepared in these different matrix lots.
-
The results should meet the acceptance criteria outlined in the regulatory guidelines to ensure that the method is free from significant matrix effects.
Sample preparation techniques to improve Etoposide-13C,d3 recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation techniques to improve the recovery of Etoposide-13C,d3.
Troubleshooting Guide: Low this compound Recovery
Low or inconsistent recovery of this compound can significantly impact the accuracy and reliability of analytical results. The following table outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Protein Precipitation (PPT) | Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate mixing can lead to incomplete protein removal, trapping the analyte.[1] | - Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma/serum is at least 3:1 (v/v).[1][2] - Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing.[3] - Consider incubating the sample after adding the solvent to enhance precipitation. |
| Analyte Adsorption to Precipitated Protein: Etoposide is known to have high protein binding (80-97%), and the internal standard may co-precipitate with proteins.[4] | - After adding the precipitation solvent, briefly vortex and then allow the sample to sit for a few minutes to ensure complete protein crashing before centrifugation.[1] - Experiment with different precipitation solvents (e.g., acetonitrile, methanol, acetone) to find the one that minimizes co-precipitation. | |
| Low Recovery After Liquid-Liquid Extraction (LLE) | Incorrect pH of Aqueous Phase: The extraction efficiency of etoposide is pH-dependent.[5][6] Etoposide is most stable at a pH between 4 and 5.[6] | - Adjust the pH of the biological sample to a range of 4-5 before extraction to ensure optimal stability and partitioning into the organic phase. |
| Inappropriate Extraction Solvent: The polarity and composition of the organic solvent are critical for efficient partitioning of the analyte. | - Use a combination of solvents to optimize polarity. A mixture of dichloromethane and methyl tert-butyl ether (1:1, v/v) has been used successfully for etoposide extraction.[7][8] - Other reported solvents include chloroform and a dichloroethane-hexane mixture.[9] | |
| Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery. | - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Add a small amount of a different organic solvent or salt to the mixture to disrupt the emulsion. | |
| Low Recovery After Solid-Phase Extraction (SPE) | Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE sorbent can lead to inconsistent and low retention of the analyte. | - Ensure the SPE cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at the correct pH).[10] |
| Inadequate Sample Loading Conditions: The pH and organic content of the sample can affect its retention on the SPE sorbent. | - Dilute the sample with an appropriate buffer to adjust the pH and reduce the organic content before loading it onto the SPE cartridge.[10] | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. | - Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base) to disrupt the interaction between the analyte and the sorbent.[10] | |
| General Issues Affecting All Methods | Analyte Instability: Etoposide is susceptible to degradation, especially at non-optimal pH values.[5][6][11] | - Maintain the sample pH between 4 and 5 throughout the preparation process.[6][11] - Process samples promptly and store them at appropriate temperatures to minimize degradation. |
| Adsorption to Labware: The analyte can adsorb to the surfaces of plastic or glass tubes, leading to losses. | - Use low-retention polypropylene tubes for sample collection and processing. - Silanize glassware to reduce active sites for adsorption. | |
| Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[12][13] | - Employ a more selective sample preparation technique like SPE to remove interfering matrix components.[14] - Optimize chromatographic conditions to separate the analyte from interfering compounds.[13] - A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects.[13] |
Quantitative Data on Etoposide Recovery
The following table summarizes reported recovery data for etoposide using different sample preparation techniques. Note that the specific internal standard and matrix may vary between studies.
| Sample Preparation Technique | Biological Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation (PPT) | Plasma | >90% (for similar drugs) | [3] |
| Liquid-Liquid Extraction (LLE) | Mouse Plasma & Tissues | >62% | [7] |
| Solid-Phase Extraction (SPE) | Human Plasma | >96% | [14] |
| Solid-Phase Extraction (SPE) | Human Plasma | >85% | [10] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: To 100 µL of plasma or serum in a polypropylene microcentrifuge tube, add the this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 100 µL of plasma or serum, add the this compound internal standard.
-
pH Adjustment: Add a small volume of buffer (e.g., acetate buffer) to adjust the sample pH to approximately 4.5.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., dichloromethane:methyl tert-butyl ether, 1:1, v/v).
-
Mixing: Vortex for 2-5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic (lower) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) Protocol
This protocol uses a generic reversed-phase SPE cartridge and may need to be adapted based on the specific sorbent used.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of the biological sample (containing this compound) with 200 µL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: General experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled version of etoposide. It is an ideal internal standard for LC-MS/MS analysis because it has nearly identical chemical and physical properties to etoposide, meaning it behaves similarly during sample preparation and chromatographic separation. This helps to accurately correct for any analyte loss during the extraction process and to compensate for matrix effects, leading to more precise and accurate quantification.[13]
Q2: What is the optimal pH for extracting etoposide from biological samples?
A2: The optimal pH for etoposide stability and extraction is between 4 and 5.[6][11] Maintaining the pH in this range throughout the sample preparation process is crucial to prevent degradation and ensure high recovery.
Q3: My recovery is still low after trying different extraction methods. What else could be the problem?
A3: If you have optimized your extraction protocol and are still experiencing low recovery, consider the following:
-
Analyte Adsorption: Etoposide can adsorb to the surfaces of labware. Ensure you are using low-retention polypropylene tubes and consider silanizing any glassware.
-
Sample Integrity: Ensure that your biological samples have been collected and stored properly to prevent degradation of etoposide before you even begin the extraction.
-
Pipetting Accuracy: Inaccurate pipetting of the sample, internal standard, or solvents can lead to significant errors in recovery calculations. Calibrate your pipettes regularly.
-
Matrix Effects: Even with an internal standard, severe matrix effects can sometimes lead to apparent low recovery. You may need to further optimize your sample cleanup or chromatography to minimize these effects.[12][13]
Q4: Can I use the same sample preparation method for different biological matrices (e.g., plasma, whole blood, urine)?
A4: While the general principles of PPT, LLE, and SPE apply to different matrices, the specific protocols will likely require optimization. For example, whole blood contains red blood cells that need to be lysed before extraction, and urine may have a different pH and salt concentration than plasma. It is essential to validate the sample preparation method for each specific matrix to ensure accurate and reliable results.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Etoposide protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preformulation study of etoposide: identification of physicochemical characteristics responsible for the low and erratic oral bioavailability of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 9. Determination of etoposide in blood by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right mobile phase for Etoposide and Etoposide-13C,d3 separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate mobile phase for the chromatographic separation of Etoposide and its stable isotope-labeled internal standard, Etoposide-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a mobile phase for the separation of Etoposide and its isotopically labeled internal standard?
A1: The primary goal is to achieve a robust and reproducible chromatographic method. Since Etoposide and Etoposide-¹³C,d₃ are chemically identical and differ only in mass, they will generally co-elute under typical reversed-phase HPLC conditions. Therefore, the focus of mobile phase selection is on achieving good peak shape, sensitivity, and stability for Etoposide, rather than separating it from its internal standard. Key factors to consider are:
-
pH: Etoposide is susceptible to degradation in both acidic (pH < 4) and alkaline (pH > 7) conditions.[1][2][3] Therefore, a mobile phase buffered in the pH range of 4 to 6 is recommended to ensure the stability of the analyte during analysis.[4]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier for the reversed-phase separation of Etoposide.[2][5] Methanol can also be used.[6] The choice and proportion of the organic modifier will influence retention time and peak resolution from other matrix components.
-
Ionic Strength: The addition of a buffer, such as ammonium formate or acetate, can improve peak shape and reproducibility, especially for LC-MS applications.
Q2: Do I need to chromatographically separate Etoposide from Etoposide-¹³C,d₃?
A2: No, complete chromatographic separation is not necessary and generally not feasible with standard HPLC columns due to their identical chemical properties.[7][8] For quantitative analysis using LC-MS/MS, the mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios (m/z).[9] The primary purpose of the chromatography is to separate Etoposide from other interfering components in the sample matrix to minimize ion suppression or enhancement.[10]
Q3: What are some common mobile phases that have been successfully used for Etoposide analysis?
A3: Several mobile phases have been reported in the literature for the analysis of Etoposide. The choice often depends on the detection method (UV or MS). For LC-MS applications, volatile buffers are preferred. Below is a summary of commonly used mobile phases:
-
Acetonitrile and water with 0.1% acetic acid.[5]
-
Acetonitrile and sodium acetate buffer (e.g., 0.03 M, pH 4.0).
-
Methanol and water.
-
Methanol and ammonium acetate buffer.[11]
-
Water, acetonitrile, and acetic acid mixtures.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Etoposide and Etoposide-¹³C,d₃.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: Interaction of Etoposide with active sites (silanols) on the column packing material. | - Use a mobile phase with a buffer (e.g., acetate or formate) to maintain a consistent pH and minimize silanol interactions.[12]- Consider using a column with end-capping or a different stationary phase chemistry. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample and re-inject.[12] | |
| Extra-column Dead Volume: Excessive tubing length or poorly made connections. | - Minimize the length and internal diameter of tubing between the injector, column, and detector.[13] | |
| Shifting Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or pH drift. | - Prepare fresh mobile phase daily.- Keep mobile phase reservoirs tightly capped. |
| Column Degradation: Loss of stationary phase or accumulation of contaminants on the column. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | - Purge the pump to remove air bubbles.- Check for leaks in the pump seals and fittings. | |
| Loss of Signal/Sensitivity | Etoposide Degradation: Analyte degradation in the mobile phase or on the column. | - Ensure the mobile phase pH is within the stable range for Etoposide (pH 4-6).[1][4]- Avoid prolonged storage of samples in the autosampler. |
| Precipitation: Etoposide has low aqueous solubility and can precipitate in the mobile phase or on the column, especially at high concentrations.[3] | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Consider reducing the aqueous content of the mobile phase if precipitation is suspected. | |
| Ion Suppression (LC-MS): Co-eluting matrix components interfering with the ionization of Etoposide. | - Optimize the chromatographic method to separate Etoposide from interfering peaks.- Improve sample preparation to remove matrix components. | |
| Carryover (Ghost Peaks) | Adsorption: Etoposide adsorbing to surfaces in the injector or column. | - Use a stronger needle wash solvent in the autosampler.- Flush the column with a strong solvent between runs. |
Experimental Protocols
Below are examples of experimental protocols for the analysis of Etoposide, adapted from the literature.
Protocol 1: LC-MS/MS Method
This protocol is suitable for the quantitative analysis of Etoposide in biological matrices using Etoposide-¹³C,d₃ as an internal standard.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3 µm).[9]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 40°C.[9]
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Etoposide: Monitor appropriate precursor and product ion transitions.
-
Etoposide-¹³C,d₃: Monitor the corresponding mass-shifted transitions.
-
Protocol 2: HPLC-UV Method
This protocol is suitable for the analysis of Etoposide in pharmaceutical formulations.
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (64:35:1, v/v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV at 288 nm.[3]
-
Temperature: Ambient.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Etoposide Analysis
| Parameter | Method 1 (LC-MS/MS)[9] | Method 2 (HPLC-UV)[5] | Method 3 (HPLC-UV)[3] | Method 4 (HPLC-UV)[2] |
| Column | C18 (100 x 2.1 mm, 3 µm) | Lichospher 100 RP-18 (250 x 4 mm, 5 µm) | Nucleodur C18 (250 x 4 mm, 5 µm) | LiChrospher 100 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | Acetonitrile:Water + 0.1% Acetic Acid (45:55, v/v) | Water:Acetonitrile:Acetic Acid (64:35:1, v/v/v) | Acetonitrile:Phosphate Buffer (pH 4.5) (55:45, v/v) |
| Elution | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV | UV (288 nm) | UV (283 nm) |
| Temperature | 40°C | Not Specified | Not Specified | Not Specified |
Visualizations
Caption: Workflow for mobile phase selection for Etoposide analysis.
This technical support guide provides a comprehensive overview of choosing the right mobile phase for the separation of Etoposide and Etoposide-¹³C,d₃, along with practical troubleshooting advice and established experimental protocols. By following these guidelines, researchers can develop robust and reliable analytical methods for their specific applications.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. waters.com [waters.com]
- 9. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Calibration curve issues with Etoposide-13C,d3 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Etoposide-13C,d3 as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for etoposide is non-linear when using this compound as an internal standard. What are the potential causes?
Non-linearity in your calibration curve can stem from several factors, ranging from the internal standard itself to the analytical method. Here are the most common culprits:
-
Isotopic Purity of the Internal Standard: The this compound internal standard (IS) may contain a small percentage of the unlabeled etoposide.[1][2][3] This unlabeled analyte will contribute to the analyte signal, especially at lower concentrations, leading to a non-linear or biased calibration curve. It is crucial to know the isotopic purity of your IS.[1]
-
Concentration of the Internal Standard: An inappropriately high concentration of the internal standard can lead to detector saturation or ion suppression effects that disproportionately affect the analyte at different concentrations.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, significant matrix effects can cause non-linearity.[4] If the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to a non-linear response ratio.[4]
-
Analyte Stability: Etoposide can be unstable in certain solutions and conditions, leading to degradation.[2] If etoposide degrades in your calibration standards but the IS remains stable, this will result in a non-linear curve.
-
Cross-contamination: Contamination of the analyte with the internal standard or vice-versa during sample preparation can lead to inaccurate ratios and a skewed calibration curve.
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA) for your this compound: Check the isotopic purity and chemical purity. Reputable suppliers provide this information.[5][6][7][8]
-
Assess IS Contribution: Prepare a sample containing only the internal standard at the working concentration and analyze it for the analyte's MRM transition. The response should be negligible (ideally less than 5% of the LLOQ response).[3]
-
Optimize IS Concentration: Experiment with different concentrations of the internal standard to find a level that provides a stable signal without causing saturation or significant ion suppression.
-
Evaluate Matrix Effects: Prepare calibration curves in both neat solvent and the biological matrix. A significant difference in the slope of the curves indicates the presence of matrix effects that are not being fully compensated for by the IS.
-
Investigate Analyte Stability: Analyze freshly prepared etoposide standards and compare them to standards that have been stored under the same conditions as your study samples. Several studies have documented the stability of etoposide under various conditions.[2]
Q2: I'm observing high variability in the response of my this compound internal standard across my sample batch. What could be the issue?
High variability in the internal standard response can compromise the accuracy and precision of your results. Potential causes include:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or variations in reconstitution volume can all lead to variability in the IS response.
-
Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement of the IS signal.
-
LC-MS System Instability: Fluctuations in the LC pump flow rate, inconsistencies in the autosampler injection volume, or a dirty mass spectrometer source can all contribute to signal variability.[9]
Troubleshooting Steps:
-
Review Sample Preparation SOPs: Ensure meticulous and consistent execution of all sample preparation steps.
-
Evaluate Extraction Recovery: Determine the extraction recovery of the IS from the matrix to ensure it is consistent across different samples.
-
Monitor System Suitability: Inject a standard solution at regular intervals throughout the analytical run to monitor the stability of the LC-MS system.
-
Clean the Mass Spectrometer Source: A dirty ion source is a common cause of signal instability.
Q3: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?
A low correlation coefficient suggests a weak linear relationship between the concentration and the response ratio. In addition to the points mentioned in Q1, consider the following:
-
Inappropriate Calibration Range: The selected concentration range may not be linear for your assay. Try narrowing or shifting the range.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your stock solutions will directly impact the linearity of your curve.
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can affect the accuracy of peak integration and, consequently, the linearity.
Troubleshooting Steps:
-
Prepare Fresh Calibration Standards: Use a calibrated pipette and high-purity solvents to prepare a new set of standards.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column to improve peak shape and resolution.
-
Review Integration Parameters: Ensure that the peak integration parameters are appropriate and consistently applied to all standards.
Data Presentation
Table 1: Common Issues and Troubleshooting for this compound Calibration Curves
| Issue | Potential Cause | Recommended Action |
| Non-Linearity | Isotopic impurity of internal standard | Verify CoA; analyze IS-only sample for analyte signal. |
| Inappropriate IS concentration | Optimize IS concentration. | |
| Matrix effects | Prepare curves in solvent and matrix to assess. | |
| Analyte instability | Analyze fresh vs. stored standards. | |
| High Variability of IS | Inconsistent sample preparation | Review and standardize SOPs. |
| Variable matrix effects | Evaluate extraction recovery across samples. | |
| LC-MS system instability | Monitor system suitability; clean MS source. | |
| Poor R² Value | Inappropriate calibration range | Narrow or shift the concentration range. |
| Inaccurate standard preparation | Prepare fresh standards with calibrated equipment. | |
| Suboptimal chromatography | Optimize LC method for better peak shape and resolution. |
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Contribution to Analyte Signal
-
Objective: To determine if the this compound internal standard contains unlabeled etoposide that contributes to the analyte signal.
-
Procedure: a. Prepare a solution of this compound in the final sample solvent at the same concentration used in the analytical method. b. Prepare a Lower Limit of Quantification (LLOQ) sample containing both etoposide and this compound. c. Inject the IS-only solution and the LLOQ solution into the LC-MS/MS system. d. Monitor the MRM transition for etoposide in both injections.
-
Acceptance Criteria: The peak area of etoposide in the IS-only sample should be less than 5% of the etoposide peak area in the LLOQ sample.
Protocol 2: Assessment of Matrix Effects
-
Objective: To evaluate the impact of the biological matrix on the ionization of etoposide and this compound.
-
Procedure: a. Prepare two sets of calibration curves: i. Set A (Neat Solution): Etoposide and this compound spiked into the final sample solvent. ii. Set B (Matrix): Blank biological matrix is extracted, and the final extract is fortified with etoposide and this compound to the same concentrations as Set A. b. Analyze both sets of calibration curves using the LC-MS/MS method. c. Calculate the slope of the calibration curve for each set.
-
Evaluation: A significant difference (e.g., >15%) between the slopes of Set A and Set B indicates that the matrix is affecting the ionization and that the internal standard is not fully compensating for this effect.
Mandatory Visualizations
Caption: Etoposide's mechanism of action involves the inhibition of Topoisomerase II.
Caption: A typical workflow for etoposide quantification using LC-MS/MS.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide-d3 | CAS | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | CAS NO: NA [aquigenbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Etoposide Assays: Selecting the Optimal Method for Linearity and Range Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Etoposide is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of common analytical methods for Etoposide assays, with a focus on linearity and analytical range, utilizing a labeled standard.
This publication objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Fluorescence Polarization Immunoassay (FPIA). Supporting experimental data from various studies are summarized to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an appropriate assay for Etoposide quantification is critical and depends on the specific requirements for sensitivity, selectivity, and the desired analytical range. The following table summarizes the key performance characteristics of three widely used methods: HPLC-UV, LC-MS/MS, and FPIA.
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence Polarization Immunoassay (FPIA) |
| Linearity Range | 25 - 10,000 ng/mL | 1 - 500 ng/mL | Typically in the low ng/mL to µg/mL range |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | Not typically reported in the same manner as chromatographic methods |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 1 ng/mL | ~0.1 ng/analyte (method dependent) |
| Labeled Standard | Teniposide, Phenytoin | Etoposide-d3 | Etoposide-fluorescein conjugate (as a tracer) |
| Throughput | Moderate | High | High |
| Selectivity | Good | Excellent | Good to Moderate |
| Initial Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for the key experimental methods cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of performance and accessibility for the quantification of Etoposide in various biological matrices.
Sample Preparation (Human Plasma):
-
To 0.5 mL of plasma, add the internal standard (e.g., Teniposide).
-
Add 3 mL of chloroform and centrifuge the sample.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Inject the sample into the HPLC system.
Chromatographic Conditions:
-
Column: Phenyl µBondapak column (30 cm x 4 mm)
-
Mobile Phase: 10 µM ammonium acetate (pH 5.5) in methanol:water:acetonitrile (50:45:5)
-
Flow Rate: 2 mL/min
-
Detection: UV at 230 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical assays.
Sample Preparation (Human Plasma):
-
Pipette 0.1 mL of plasma into a microcentrifuge tube.
-
Add the deuterated internal standard (Etoposide-d3).
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Centrifuge the sample and freeze to separate the layers.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for analysis.
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC LC-20AD
-
Column: C18 column, 50 x 2.0 mm, 5 µm
-
Mobile Phase A: 10 mM ammonium acetate in methanol:water (5:95, v:v)
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: 25% to 95% mobile phase B over 1.8 minutes
-
MS System: AB/Sciex API-4000
-
Ionization: Positive Electrospray Ionization (ESI)
-
MRM Transition: Etoposide: 606.2 → 229.3; Etoposide-d3: 609.4 → 228.7
Fluorescence Polarization Immunoassay (FPIA)
FPIA offers a rapid, high-throughput alternative for the screening of small molecules like Etoposide, particularly in a competitive assay format.
General FPIA Protocol:
-
Prepare a standard curve of Etoposide at known concentrations.
-
In a microplate, add the sample or standard, a fixed amount of Etoposide-fluorescein tracer, and a limited amount of anti-Etoposide antibody.
-
Incubate the mixture to allow for competitive binding between the sample/standard Etoposide and the tracer for the antibody.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The degree of polarization is inversely proportional to the concentration of Etoposide in the sample.
Conclusion
The choice of an assay for Etoposide quantification is a critical decision in the drug development pipeline. For high-throughput screening and rapid analysis where high sensitivity is not the primary concern, FPIA presents a viable option. HPLC-UV offers a robust and cost-effective method with a wide linear range suitable for many applications. For studies requiring the highest sensitivity and selectivity, particularly for the analysis of complex biological matrices and for pharmacokinetic studies with low drug concentrations, LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal method of choice. This guide provides the foundational information to make an informed decision based on the specific needs of your research.
A Head-to-Head Battle: Cross-Validation of Bioanalytical Methods for Etoposide Featuring Etoposide-¹³C,d₃
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the rigorous and accurate quantification of therapeutic agents in biological matrices is paramount. For the widely used anticancer drug Etoposide, the choice of internal standard in bioanalytical methods is a critical determinant of data reliability. This guide provides an objective comparison of bioanalytical methods for Etoposide, with a focus on the cross-validation of a method utilizing the stable isotope-labeled internal standard (SIL-IS), Etoposide-¹³C,d₃, against an alternative method employing a structural analog.
This comparison is supported by experimental data and detailed protocols, offering a comprehensive resource for selecting and validating the most appropriate bioanalytical strategy for Etoposide quantification.
Performance Under the Microscope: A Data-Driven Comparison
The performance of a bioanalytical method is defined by its accuracy, precision, sensitivity, and linearity. Below is a summary of the quantitative data from studies employing different internal standards for the bioanalysis of Etoposide.
Table 1: Performance Characteristics of Bioanalytical Methods for Etoposide
| Parameter | Method A: Etoposide-¹³C,d₃ (SIL-IS) | Method B: Teniposide (Structural Analog IS) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in plasma[1][2] | Not explicitly stated, but linearity is reported down to 0.05 µg/mL (50 ng/mL)[3] |
| Linearity (Correlation Coefficient, r²) | > 0.99[1][2] | 0.997[3] |
| Intra-day Precision (%CV) | Satisfactory (specific values not detailed in the abstract)[1][2] | < 2%[4] |
| Inter-day Precision (%CV) | Satisfactory (specific values not detailed in the abstract)[1][2] | < 2%[4] |
| Intra-day Accuracy (%Bias) | Satisfactory (specific values not detailed in the abstract)[1][2] | Not explicitly stated |
| Inter-day Accuracy (%Bias) | Satisfactory (specific values not detailed in the abstract)[1][2] | Not explicitly stated |
The "How-To": Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, detailed methodologies for the key experiments are provided below.
Bioanalytical Method Validation Using Etoposide-¹³C,d₃ (Method A)
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Etoposide in biological matrices.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard solution (Etoposide-¹³C,d₃).
-
Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (1:1, v/v).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Ultimate XB-C18 (100 mm × 2.1 mm, 3 μm)
-
Mobile Phase: Gradient elution with a suitable organic solvent and aqueous buffer.
-
Flow Rate: Optimized for separation.
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Etoposide and Etoposide-¹³C,d₃.
Cross-Validation of Bioanalytical Methods
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies. The following is a general protocol for cross-validation based on regulatory guidelines.
1. Objective: To demonstrate that the data from two different bioanalytical methods are comparable.
2. Experimental Design:
-
Analyze the same set of quality control (QC) samples at low, medium, and high concentrations with both Method A (Etoposide-¹³C,d₃ IS) and Method B (e.g., Teniposide IS).
-
If available, analyze a minimum of 30 incurred (study) samples with both methods.
3. Data Analysis:
-
Calculate the percentage difference for each sample between the two methods.
-
The mean percentage difference should be within a predefined acceptance criterion (e.g., ±20%).
-
Statistical methods such as Bland-Altman plots or Deming regression can be used to assess the agreement between the two methods.
Visualizing the Science
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Experimental workflow for the cross-validation of bioanalytical methods for Etoposide.
Caption: Simplified signaling pathway of Etoposide's mechanism of action.
Concluding Remarks
The choice of an internal standard is a critical decision in the development and validation of bioanalytical methods. Stable isotope-labeled internal standards, such as Etoposide-¹³C,d₃, are generally considered the gold standard due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing more accurate and precise results. While structural analogs like Teniposide can be used, they may exhibit different extraction efficiencies and ionization responses, potentially leading to greater variability.
A thorough cross-validation is imperative when different bioanalytical methods are employed. This ensures data integrity and allows for the reliable comparison of results across different studies or laboratories. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to make informed decisions for the robust bioanalysis of Etoposide.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Etoposide Using an Isotopic Internal Standard
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the quantification of the chemotherapeutic agent Etoposide, with a focus on the use of its stable isotope-labeled internal standard, Etoposide-¹³C,d₃. This guide includes detailed experimental data, protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method.
Introduction to Etoposide Quantification
Etoposide is a potent topoisomerase II inhibitor widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. Accurate and precise quantification of Etoposide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as Etoposide-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing, leading to highly accurate and reliable results.
Comparison of Analytical Methods
The following tables provide a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Etoposide using various analytical techniques. The use of a stable isotope-labeled internal standard, such as Etoposide-d3, significantly enhances the sensitivity and reliability of LC-MS/MS methods.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Etoposide by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
| Method | Internal Standard | Matrix | LOD | LOQ |
| LC-MS/MS | Etoposide-d3 | Mouse Plasma | Not Reported | 0.5 ng/mL[1][2] |
| LC-MS/MS | Etoposide-d3 | Mouse Tissue | Not Reported | 1 ng/g[1][2] |
| LC-MS/MS | Not Specified | Human Plasma | Not Reported | 1 ng/mL[3] |
| LC-MS | Not Specified | Human Serum & Plasma | 0.005 µM | Not Reported[4] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Etoposide by Alternative Analytical Methods
| Method | LOD | LOQ |
| RP-HPLC | 5 ng/mL[5] | 12 ng/mL[5] |
| RP-HPLC | 2 ppm | 6 ppm |
| HPLC-UV | 20 ng/mL | Not Reported |
| Electrochemical Sensor | 20 nM[6][7][8] | Not Reported |
| Electrochemical Sensor | 5 nM[9] | Not Reported |
| Electrochemical Sensor | 1.6x10⁻¹¹ M[10] | Not Reported |
| RP-HPLC | 7.52 ng/mL (LOQ) | Not Reported[11] |
| RP-HPLC | 0.30 µg/mL | 0.99 µg/mL[12] |
Experimental Protocols
Quantification of Etoposide in Plasma and Tissues by LC-MS/MS using Etoposide-d3 Internal Standard
This protocol is based on the method described by Liu et al. (2018).[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma or tissue homogenate, add 10 µL of Etoposide-d3 internal standard solution (concentration to be optimized).
-
Add 1 mL of extraction solvent (methyl tert-butyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions
-
Column: Ultimate XB-C18 (100 × 2.1 mm, 3 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Total Run Time: 4 minutes
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: m/z 589.2 → 413.2
-
Etoposide-d3: m/z 592.2 → 416.2
-
Quantification of Etoposide by RP-HPLC with UV Detection
This protocol is a general representation based on common HPLC methods.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
b. High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Column Temperature: Ambient
Mandatory Visualizations
Etoposide Mechanism of Action: Signaling Pathway
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[13][14]
Caption: Etoposide's mechanism of action leading to apoptosis.
Experimental Workflow: LC-MS/MS Quantification of Etoposide
The following diagram illustrates the key steps in the quantification of Etoposide in a biological sample using LC-MS/MS with an internal standard.
Caption: Workflow for Etoposide quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of etoposide and paclitaxel in biological and pharmaceutical samples by RP-HPLC; method development, validation and applications of the method for evaluation of polymeric nanoparticles [inis.iaea.org]
- 6. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor [mdpi.com]
- 7. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical sensing of etoposide using carbon quantum dot modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 14. What is the mechanism of Etoposide? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Etoposide-13C,d3: A Step-by-Step Guide for Laboratory Professionals
Etoposide-13C,d3, a stable isotope-labeled form of the antineoplastic agent Etoposide, requires stringent disposal procedures due to its cytotoxic nature. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
Hazard Profile and Safety Precautions
Etoposide is classified as a hazardous substance, and its isotopically labeled counterpart, this compound, should be handled with the same level of caution. It is harmful if swallowed, may cause cancer, and is suspected of damaging fertility or the unborn child.[1] Therefore, all handling and disposal procedures must be conducted in accordance with local, state, and federal regulations.[2]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Carcinogenicity | May cause cancer.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Environmental Hazard | Releases to the environment should be avoided.[3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE to prevent exposure. This includes:
-
Chemical-resistant gloves (nitrile or latex are often recommended).[2]
-
Safety glasses or goggles.[2]
-
A lab coat or protective coveralls.[2]
-
In situations where aerosols or dust may be generated, a respirator should be used.[2]
2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, wipes, and disposable labware.[3] Place these items into a clearly labeled, leak-proof plastic bag or container designated for cytotoxic/hazardous waste.[3][4][5]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled container designated for hazardous chemical waste.[3] Do not dispose of liquid this compound down the drain. [2]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]
3. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, absorb the spill with activated charcoal or absorbent pads.[2]
-
Collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic/hazardous waste container.[2][4]
-
Decontaminate the spill area. A common procedure is to wash the area with a bleach solution followed by soap and water.[2]
4. Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Store the sealed and labeled waste containers in a secure, designated area until they can be collected.[6]
-
The primary recommended method for the disposal of etoposide waste is incineration in an approved facility.[2]
-
Ensure that all disposal activities are documented and comply with all applicable institutional, local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Etoposide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Etoposide-13C,d3. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. Etoposide is classified as a hazardous drug, and precautions for handling the isotopically labeled form should be equivalent to the parent compound.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of PPE is the primary defense against exposure.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemotherapy-resistant gloves (ASTM D6978 certified).[1] Inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. Change gloves every 30 minutes or immediately if contaminated.[1] |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric should be worn.[2] |
| Eye and Face Protection | Use safety glasses with side shields or chemical splash goggles.[3][4] A full-face shield should be worn if there is a risk of splashing.[1] |
| Respiratory Protection | Not required when handling in a certified biological safety cabinet (BSC) or containment ventilated enclosure.[5] If aerosols or dust may be generated outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3][5] |
Operational Plan for Safe Handling
Follow these procedural steps to minimize the risk of exposure during routine laboratory operations involving this compound.
-
Preparation:
-
All handling of this compound should be performed within a designated area, such as a Type II Biological Safety Cabinet (BSC) or a powder containment hood.[5]
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
-
Handling and Use:
-
Decontamination and Cleaning:
-
Upon completion of work, wipe down all surfaces in the handling area with a deactivating solution (e.g., sodium hypochlorite), followed by a rinse with sterile water.[6]
-
All disposable materials used during handling should be considered contaminated waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5] |
| Contaminated Labware | All disposable items (e.g., gloves, gowns, absorbent pads, pipette tips) that have come into contact with this compound must be placed in a designated, sealed, and labeled hazardous waste container.[3] |
| Empty Vials | Empty vials should be treated as hazardous waste and disposed of in the designated hazardous waste container. |
| Spill Cleanup Materials | All materials used to clean up spills of this compound are to be disposed of as hazardous waste.[3] |
The primary recommended disposal method for etoposide-contaminated waste is incineration by a licensed hazardous waste management facility.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
